REACTION_CXSMILES
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[CH2:1]([O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14][CH3:15])[NH:10][CH:9]=[C:8]([C:16]#[N:17])[C:7]2=O)[CH3:2].P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:7]1[C:6]2[C:11](=[CH:12][C:13]([O:14][CH3:15])=[C:4]([O:3][CH2:1][CH3:2])[CH:5]=2)[N:10]=[CH:9][C:8]=1[C:16]#[N:17]
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Name
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Quantity
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7.95 g
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Type
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reactant
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Smiles
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C(C)OC=1C=C2C(C(=CNC2=CC1OC)C#N)=O
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 3 h 40 min
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Duration
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40 min
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Type
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CUSTOM
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Details
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The phosphorous oxychloride was removed in vacuo
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Type
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ADDITION
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Details
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Solid NaHCO3 was added (pH8)
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Type
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FILTRATION
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Details
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the product was collected by filtration
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Type
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WASH
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Details
|
washed well with water
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Type
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CUSTOM
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Details
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dried in vacuo (40° C.)
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Name
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|
Type
|
|
Smiles
|
ClC1=C(C=NC2=CC(=C(C=C12)OCC)OC)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |